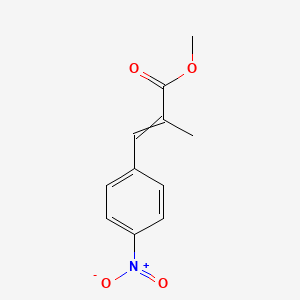![molecular formula C9H18N2 B13826368 [1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine: is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. Its structure consists of a bicyclo[2.2.1]heptane framework with two aminomethyl groups attached, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with aminomethylating agents. One common method includes the use of reductive amination, where a bicyclo[2.2.1]heptanone is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl groups, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine |
InChI |
InChI=1S/C9H18N2/c10-5-8-3-7-1-2-9(8,4-7)6-11/h7-8H,1-6,10-11H2 |
InChI Key |
ABPUBUORTRHHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
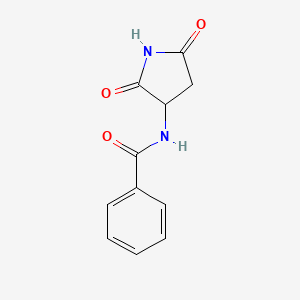
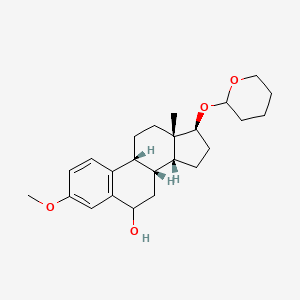
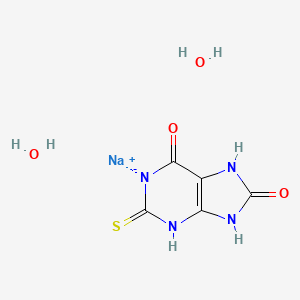
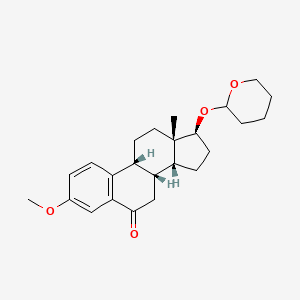
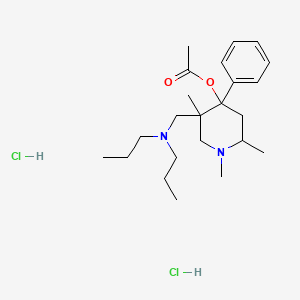

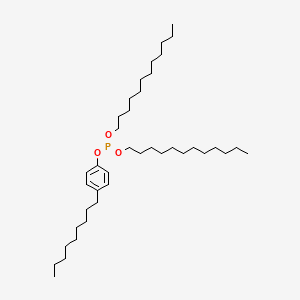

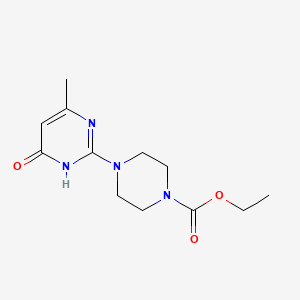
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
